molecular formula C14H21NO3S B288549 2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ethyl ether

2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ethyl ether

Cat. No.: B288549
M. Wt: 283.39 g/mol
InChI Key: NPKJIWLYEODFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ethyl ether is an organic compound with the molecular formula C14H21NO3S It is characterized by a pyrrolidine ring attached to a sulfonyl group, which is further connected to a substituted phenyl ring

Preparation Methods

The synthesis of 2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ethyl ether typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride and pyrrolidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The sulfonyl chloride is added dropwise to a solution of pyrrolidine and triethylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ethyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new sulfonamide or sulfonate derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ethyl ether has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ethyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring may also contribute to binding affinity and specificity by fitting into hydrophobic pockets of the target protein.

Comparison with Similar Compounds

2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ethyl ether can be compared with other sulfonyl pyrrolidine derivatives, such as:

    1-[(4-Methoxyphenyl)sulfonyl]pyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-[(4-Chlorophenyl)sulfonyl]pyrrolidine: Contains a chlorine atom on the phenyl ring, which may alter its reactivity and biological activity.

    1-[(4-Nitrophenyl)sulfonyl]pyrrolidine: The presence of a nitro group can significantly change the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

1-(4-ethoxy-2,5-dimethylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C14H21NO3S/c1-4-18-13-9-12(3)14(10-11(13)2)19(16,17)15-7-5-6-8-15/h9-10H,4-8H2,1-3H3

InChI Key

NPKJIWLYEODFPX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCC2)C

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.